molecular formula C₁₆H₁₀D₄N₃NaO₁₀S B1163519 Tizoxanide-d4 Glucuronide Sodium Salt

Tizoxanide-d4 Glucuronide Sodium Salt

Cat. No.: B1163519
M. Wt: 467.38
Attention: For research use only. Not for human or veterinary use.
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Description

Tizoxanide-d4 Glucuronide Sodium Salt (molecular formula: C₁₆H₁₀D₄N₃O₁₀S·Na; molecular weight: 467.38 g/mol) is a deuterated isotopologue of tizoxanide glucuronide, a major metabolite of the antiparasitic drug nitazoxanide . The compound features four deuterium atoms at the 2-, 3-, 4-, and 5-positions of the phenoxy ring, enhancing its utility as a stable isotope-labeled internal standard in mass spectrometry (MS)-based pharmacokinetic and metabolic studies . Its structure comprises a β-D-glucuronic acid moiety conjugated to the phenolic hydroxyl group of tizoxanide, a 5-nitrothiazole derivative with antiprotozoal and antiviral activity . The sodium salt form ensures solubility in aqueous matrices, critical for in vitro and in vivo applications .

Properties

Molecular Formula

C₁₆H₁₀D₄N₃NaO₁₀S

Molecular Weight

467.38

Synonyms

2-[[(5-Nitro-2-thiazolyl)amino]carbonyl]phenyl-d4 β-D-Glucopyranosiduronic Acid Monosodium Salt; 

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Glucuronide Sodium Salts

Compound Aglycone Structure Functional Groups Molecular Weight (g/mol) Primary Application
Tizoxanide-d4 Glucuronide 5-Nitrothiazole-phenyl Nitro, carbamoyl, deuterated phenyl 467.38 Isotopic tracer for nitazoxanide metabolism
p-Cresol Glucuronide p-Methylphenol Methyl, phenolic hydroxyl 290.23 Toxicity studies in renal/hepatic models
β-Estradiol 17-Glucuronide Steroid (estrane nucleus) Hydroxyl, ketone, conjugated double bond 472.44 Bile acid transport studies
Quercetin-3’-Glucuronide Flavonol (quercetin) Hydroxyl, ketone, conjugated aromatic 492.35 Anticancer research
Sulphadimethoxine N(1)-Glucuronide Sulfonamide-pyrimidine Sulfonamide, methoxy, pyrimidine 540.50 Antibiotic metabolite profiling

Key Observations :

  • Tizoxanide-d4 Glucuronide is unique for its deuterated aromatic ring and nitrothiazole group, enabling precise tracking in metabolic assays .
  • p-Cresol Glucuronide lacks complex heterocycles, simplifying its role as a model toxin in renal studies .
  • β-Estradiol 17-Glucuronide ’s steroid backbone facilitates interactions with hepatic transporters like BSEP (bile salt export pump), implicated in cholestasis .

Metabolic Pathways and Pharmacokinetics

Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), is a common Phase II detoxification pathway. However, the biological fate of glucuronides varies by structure:

  • Tizoxanide-d4 Glucuronide: Rapidly excreted in bile and urine, with deuterium labeling allowing quantification without interference from endogenous metabolites .
  • p-Cresol Glucuronide : Exhibits slower renal clearance compared to its aglycone (p-cresol), reducing nephrotoxicity by 50% at equimolar concentrations .
  • Quercetin-3’-Glucuronide : Demonstrates reduced cellular uptake compared to quercetin, lowering its antiproliferative activity in MCF-7 breast cancer cells (IC₅₀: >100 μM vs. 33.1 μM for quercetin) .
  • Sulphadimethoxine N(1)-Glucuronide : Accounts for 60–70% of total urinary excretion in humans, highlighting its dominance in sulfonamide metabolism .

Table 2: Toxicity Comparison of Glucuronides vs. Aglycones

Compound Aglycone Toxicity (IC₅₀/LC₅₀) Glucuronide Toxicity (IC₅₀/LC₅₀) Key Finding
Tizoxanide-d4 Glucuronide Not reported Not reported Used as non-toxic isotopic standard
p-Cresol Glucuronide 100 µM (HEK293 cells) >500 µM (HEK293 cells) 5-fold reduction in cytotoxicity
Quercetin-3’-Glucuronide 33.1 µM (MCF-7 cells) >100 µM (MCF-7 cells) Loss of pro-apoptotic activity
β-Estradiol 17-Glucuronide Cholestatic at 10 µM Cholestatic at 10 µM Retains transporter inhibition

Insights :

  • Glucuronidation generally reduces toxicity (e.g., p-cresol), but exceptions exist (e.g., β-estradiol glucuronide retains cholestatic effects) .
  • Tizoxanide-d4 Glucuronide’s safety profile is inferred from its role as a non-reactive analytical standard .

Table 3: Analytical Methods for Glucuronide Detection

Compound Primary Analytical Technique Deuterium Utility Reference Method
Tizoxanide-d4 Glucuronide LC-MS/MS Quantification via isotopic shift Permethylation + MS
p-Cresol Glucuronide HPLC-UV N/A Enzymatic hydrolysis + colorimetry
Quercetin-3’-Glucuronide LC-ESI-MS N/A Direct injection

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